N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
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Overview
Description
N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution Reactions:
Methylation: The methyl group is introduced via a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and molecular interactions are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
- N-cyclopentyl-5-(4-methoxyphenyl)thieno[3,2-e]pyrimidin-4-amine
Uniqueness
N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
917895-75-1 |
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Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C17H21N3O/c1-12-18-11-16(13-7-9-15(21-2)10-8-13)17(19-12)20-14-5-3-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,18,19,20) |
InChI Key |
AVBQMQKKYMWXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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